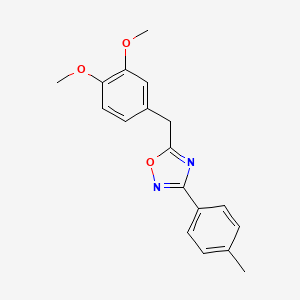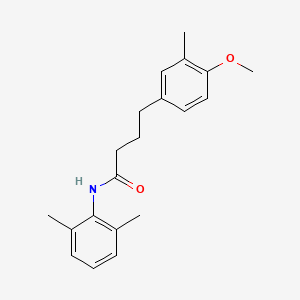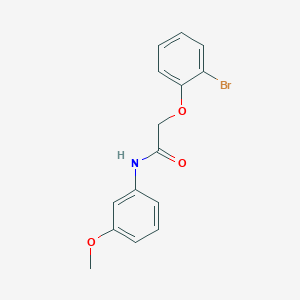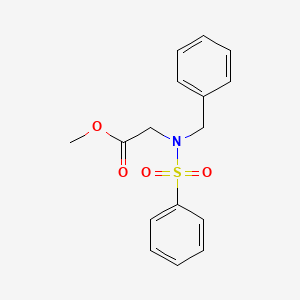![molecular formula C22H26N4O3 B5657264 2-methoxy-4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline](/img/structure/B5657264.png)
2-methoxy-4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction :This compound belongs to a broader class of chemicals that have been explored for their potential applications in various fields such as medicinal chemistry and materials science. Specifically, this compound is structurally related to quinolines, which are heterocyclic aromatic organic compounds with wide-ranging applications.
Synthesis Analysis :The synthesis of compounds related to 2-methoxy-4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline often involves multi-step chemical reactions including amino protection, nucleophilic reaction, and deprotection steps. These processes are typically followed by purification using techniques such as silica gel chromatography to achieve the desired purity and yield (Guo Qian-yi, 2011).
Molecular Structure Analysis :Compounds in this family typically exhibit complex molecular structures characterized by the presence of multiple functional groups and heterocyclic rings. The structures are often elucidated using spectroscopic methods such as IR, GC-MS, 1H-NMR, and X-ray crystallography. These techniques help in determining the precise arrangement of atoms within the molecule and verifying the successful synthesis of the target compound (N. Perin et al., 2011).
Chemical Reactions and Properties :The chemical reactions involving these compounds can include interactions with DNA, as some derivatives have been explored as potential fluorescent probes for DNA detection. This indicates that such compounds can interact with biological molecules, which could be relevant in the context of their potential medicinal applications (N. Perin et al., 2011).
Propriétés
IUPAC Name |
[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-(2-methoxyquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-28-13-12-25-11-9-23-21(25)16-6-5-10-26(15-16)22(27)18-14-20(29-2)24-19-8-4-3-7-17(18)19/h3-4,7-9,11,14,16H,5-6,10,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTELHNQDYHEXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC(=NC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5657182.png)


![4-methyl-2-[4-(pyrimidin-2-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5657219.png)
![4-(N,N-diethylglycyl)-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5657220.png)

![methyl 3-[(4-ethyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5657232.png)
![methyl 4-[(4-benzyl-1-piperidinyl)methyl]benzoate](/img/structure/B5657251.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2,4-dichlorophenoxy)acetamide hydrochloride](/img/structure/B5657258.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5657266.png)
![(4-isopropylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5657274.png)

![3-{2-oxo-2-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5657290.png)
